N,N'-Di-(m-trifluoromethylphenyl)urea N,N'-Di-(m-trifluoromethylphenyl)urea
Brand Name: Vulcanchem
CAS No.: 403-96-3
VCID: VC13293931
InChI: InChI=1S/C15H10F6N2O/c16-14(17,18)9-3-1-5-11(7-9)22-13(24)23-12-6-2-4-10(8-12)15(19,20)21/h1-8H,(H2,22,23,24)
SMILES: C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F
Molecular Formula: C15H10F6N2O
Molecular Weight: 348.24 g/mol

N,N'-Di-(m-trifluoromethylphenyl)urea

CAS No.: 403-96-3

Cat. No.: VC13293931

Molecular Formula: C15H10F6N2O

Molecular Weight: 348.24 g/mol

* For research use only. Not for human or veterinary use.

N,N'-Di-(m-trifluoromethylphenyl)urea - 403-96-3

Specification

CAS No. 403-96-3
Molecular Formula C15H10F6N2O
Molecular Weight 348.24 g/mol
IUPAC Name 1,3-bis[3-(trifluoromethyl)phenyl]urea
Standard InChI InChI=1S/C15H10F6N2O/c16-14(17,18)9-3-1-5-11(7-9)22-13(24)23-12-6-2-4-10(8-12)15(19,20)21/h1-8H,(H2,22,23,24)
Standard InChI Key ASUCRFVOBIZQSN-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F
Canonical SMILES C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F

Introduction

Chemical Identity and Structural Features

N,N'-Di-(m-trifluoromethylphenyl)urea belongs to the class of diarylurea compounds, where the urea core (NH2CONH2\text{NH}_2\text{CONH}_2) is substituted with two aromatic rings. The meta-positions of each phenyl group are functionalized with trifluoromethyl (CF3\text{CF}_3) substituents, enhancing the compound’s electron-withdrawing character and lipophilicity. The IUPAC Standard InChIKey (ASUCRFVOBIZQSN-UHFFFAOYSA-N) and 3D molecular structure (available via the NIST WebBook ) provide unambiguous identification for computational and experimental studies.

Key structural attributes include:

  • Symmetry: The molecule exhibits C2C_2-symmetry due to identical substituents on both urea nitrogens.

  • Electron-deficient aromatic rings: The CF3\text{CF}_3 groups reduce electron density on the phenyl rings, influencing reactivity in electrophilic substitution reactions.

  • Hydrogen-bonding capacity: The urea moiety can act as both a hydrogen bond donor and acceptor, facilitating supramolecular interactions.

Synthesis and Reaction Chemistry

Thermochemical Dissociation

N,N'-Di-(m-trifluoromethylphenyl)urea undergoes solid-phase dissociation into C8H4F3NO\text{C}_8\text{H}_4\text{F}_3\text{NO} and C7H6F3N\text{C}_7\text{H}_6\text{F}_3\text{N} with a reaction enthalpy (ΔrH\Delta_rH^\circ) of 195.2±6.1kJ/mol195.2 \pm 6.1 \, \text{kJ/mol} . This value, determined via equilibrium constant measurements by Chimishkyan et al. (1984), underscores the compound’s stability under thermal stress.

ParameterValueUnitsMethodReference
ΔrH\Delta_rH^\circ195.2±6.1195.2 \pm 6.1kJ/molEqkChimishkyan et al.

Physicochemical Properties

Solubility and Stability

The compound’s solubility is likely limited in polar solvents (e.g., water) due to its aromatic and fluorinated groups but may dissolve in chlorinated solvents (e.g., CH2_2Cl2_2) or DMA. Its solid-phase dissociation at elevated temperatures suggests stability under standard storage conditions but susceptibility to thermal degradation .

Computational and Modeling Insights

3D-QSAR Studies

Comparative molecular field analysis (CoMFA) of urea herbicides reveals that electron-withdrawing groups (e.g., CF3\text{CF}_3) at meta-positions enhance herbicidal potency by optimizing steric and electrostatic interactions with target enzymes . A CoMFA model for related compounds achieved q2=0.869q^2 = 0.869 and r2=0.989r^2 = 0.989, validating the predictive utility of such approaches for designing N,N'-Di-(m-trifluoromethylphenyl)urea analogs .

Thermodynamic Simulations

Density functional theory (DFT) calculations could predict the dissociation energetics observed experimentally . Modeling the reaction:

C15H10F6N2OC8H4F3NO+C7H6F3N\text{C}_{15}\text{H}_{10}\text{F}_6\text{N}_2\text{O} \rightarrow \text{C}_8\text{H}_4\text{F}_3\text{NO} + \text{C}_7\text{H}_6\text{F}_3\text{N}

would provide activation energies and transition-state geometries, aiding in the design of thermally stable formulations.

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